molecular formula C27H20N2OS B4927059 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide

Cat. No.: B4927059
M. Wt: 420.5 g/mol
InChI Key: CZLLSYVITAJRRF-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds, designed for research applications. This compound features a benzothiazole core linked to a biphenyl system via a carboxamide bridge, a structural motif recognized in medicinal chemistry for its potential to interact with various biological targets. While specific biological data for this analog is not fully established in the current literature, closely related benzothiazole carboxamides have demonstrated significant pharmacological potential in scientific studies. For instance, structurally similar N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides have been synthesized and identified as promising candidates in vivo diuretic activity research . Furthermore, other benzothiazole derivatives bearing carboxamide groups have been investigated for their potent in vivo anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to standard drugs like celecoxib and a favorable ulcerogenic index, suggesting a potentially improved safety profile . The benzothiazole nucleus itself is a privileged structure in drug discovery, associated with a wide spectrum of activities, including antitumor, antimicrobial, and effects on the central nervous system, as seen in approved drugs like Riluzole . Researchers may find value in this chemical entity as a building block for developing novel therapeutic agents, a tool for biochemical assay development, or a lead compound for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c1-18-22(27-29-24-11-5-6-13-25(24)31-27)10-7-12-23(18)28-26(30)21-16-14-20(15-17-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLSYVITAJRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide can be achieved through multiple synthetic pathways. One common method involves the condensation of 2-aminobenzothiazole with 2-methyl-3-bromobenzaldehyde, followed by coupling with biphenyl-4-carboxylic acid under appropriate reaction conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Neurodegenerative Disorders

One of the primary applications of this compound is in the treatment of neurodegenerative disorders. Research indicates that benzothiazole derivatives exhibit neuroprotective properties, making them potential candidates for treating conditions like Alzheimer’s disease and Parkinson’s disease. The mechanism involves the inhibition of amyloid-beta aggregation, which is a hallmark of Alzheimer’s pathology .

Case Study:
A study demonstrated that a related benzothiazole compound significantly reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Anticancer Activity

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide has shown promise in cancer research. It exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis via the activation of caspase pathways and inhibits tumor growth in xenograft models .

Data Table: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Caspase activation
HeLa (Cervical)10.0Cell cycle arrest

Organic Electronics

The compound's unique molecular structure also makes it suitable for applications in organic electronics, particularly as an organic semiconductor. Its high charge mobility and stability under operational conditions are beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
Recent advancements have shown that incorporating this compound into OLEDs resulted in devices with enhanced brightness and efficiency compared to traditional materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Route:

  • Step 1: Synthesis of 1,3-benzothiazole derivative.
  • Step 2: Coupling with 2-methylphenyl boronic acid via Suzuki coupling.
  • Step 3: Carboxamide formation through reaction with appropriate carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antibacterial and antifungal properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, synthesis routes, and biological/physical properties of the target compound and related analogs:

Compound Name / Class Core Structure Synthesis Route Key Properties/Activities Reference
Target Compound Biphenyl-4-carboxamide linked to 2-methylphenyl-benzothiazole Reaction of biphenyl-4-carbonyl chloride with 2-amino-3-(2-methylphenyl)-1,3-benzothiazole Potent diuretic activity in vivo; optimized substituent positioning enhances efficacy
N-(1,3-Benzothiazol-2-yl)benzamide derivatives Benzamide linked to benzothiazole (no biphenyl group) Benzoylation of 2-aminobenzothiazole with substituted benzoyl chlorides Nonlinear optical (NLO) properties; fluorinated analogs (e.g., 2-BTFBA) show enhanced thermal stability
Triazole-benzothiazole hybrids 1,2,4-Triazole core with benzothiazole and aryl sulfonyl groups Cyclization of hydrazinecarbothioamides; tautomerization to thione forms Antibacterial activity (Gram-positive bacteria); 6-fluoro/methyl substituents improve potency vs. ampicillin
TAK632 (BRAF inhibitor) Benzothiazole carboxamide with cyano, fluoro, and trifluoromethyl substitutions Multi-step synthesis involving α-halogenated ketones and cyclopropanecarboxamide Inhibits BRAFV600E via dimer stabilization; addresses drug resistance in melanoma
Diuretic benzothiazole carboxamides Varied substituents on benzothiazole (e.g., H, Cl, Br) Similar to target compound, with substituent variation at benzothiazole Substituent-dependent diuretic activity; electron-withdrawing groups (Cl, Br) reduce efficacy compared to methyl

Key Findings and Structure-Activity Relationships (SAR)

Diuretic Activity

The target compound’s diuretic superiority over analogs (e.g., halogen-substituted derivatives) highlights the importance of the 2-methylphenyl group on the benzothiazole ring. Substitutions like Cl or Br reduce activity, likely due to steric hindrance or electronic effects that disrupt target binding .

Therapeutic Target Specificity

TAK632 exemplifies how complex substitutions (cyano, trifluoromethyl) on benzothiazole carboxamides enable engagement with kinase targets (BRAF dimers). In contrast, the target compound’s simpler structure prioritizes renal efficacy, underscoring the role of substituent complexity in therapeutic specialization .

Physical Properties

N-(1,3-Benzothiazol-2-yl)benzamide derivatives lack the biphenyl group present in the target compound, resulting in distinct optical and thermal behaviors. The biphenyl moiety likely enhances π-π stacking and molecular rigidity, which may contribute to both diuretic efficacy and crystallographic stability .

Methodological Insights

  • Synthesis and Characterization : The target compound and its diuretic analogs were confirmed via NMR, MS, and elemental analysis, consistent with methods used for triazole-benzothiazole hybrids .

Biological Activity

Overview

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities. Understanding the biological activity of this compound can provide insights into its potential applications in drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate carboxylic acid derivatives.
  • Biphenyl Structure Introduction : The biphenyl structure can be synthesized using coupling reactions such as Suzuki or Heck reactions.
  • Carboxamide Formation : The final step involves the reaction of the biphenyl derivative with an amine to form the carboxamide linkage.

The resulting structure is characterized by a benzothiazole ring attached to a biphenyl backbone with a carboxamide functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies have shown that benzothiazole derivatives can inhibit kinases and other critical enzymes in cancer progression.
  • Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi in vitro .
  • Anticancer Properties : A study highlighted the potential of benzothiazole derivatives as anticancer agents, showing that certain compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Toxicity Profiling : The ToxCast program evaluated numerous chemicals including those related to benzothiazole structures for their biological interactions. It was found that these compounds could exhibit varying degrees of toxicity depending on their structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamoyl}biphenyl-4-carboxamideCarbamoyl group instead of carboxamideModerate anticancer activity
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}biphenyl-4-carboxamideCarbamothioyl groupEnhanced enzyme inhibition

The presence of different functional groups significantly impacts the biological activity and specificity towards various targets.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]biphenyl-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Coupling biphenyl-4-carboxylic acid derivatives with amines using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) .
  • Benzothiazole ring construction : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic or oxidative conditions .
  • Purification : Techniques such as column chromatography, recrystallization, or HPLC to achieve >95% purity. Reaction progress is monitored via TLC and NMR .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Spectroscopic techniques : 1H^1H- and 13C^{13}C-NMR for functional group analysis, IR spectroscopy for identifying carbonyl (C=O) and amine (N-H) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal diffraction studies refined using SHELXL (part of the SHELX suite) for absolute configuration determination .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes:

  • In vitro enzyme inhibition assays : Testing against kinases, proteases, or other target enzymes via fluorescence/absorbance-based readouts .
  • Cytotoxicity profiling : Using cell lines (e.g., HEK293, HeLa) with MTT or resazurin assays to determine IC₅₀ values .
  • Molecular docking : Computational modeling (AutoDock, Schrödinger) to predict binding affinity to proteins like EGFR or TNF-α .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data?

  • Validation strategies : Perform mutational analysis of predicted binding residues (e.g., alanine scanning) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (using GROMACS or AMBER) to identify false-positive docking poses .
  • Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

Q. What experimental design considerations are critical for optimizing synthetic yield?

  • Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using factorial designs .
  • Reaction monitoring : Real-time FTIR or in situ NMR to detect intermediates and adjust conditions dynamically .
  • Scale-up challenges : Address solubility issues (e.g., using DMF/water mixtures) and thermal stability via differential scanning calorimetry (DSC) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modifications to the benzothiazole (e.g., chloro, methoxy) or biphenyl (e.g., fluoro, nitro) moieties .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores .
  • QSAR modeling : Use cheminformatics tools (e.g., MOE, RDKit) to correlate structural descriptors with activity .

Q. What advanced techniques are used to study its mechanism of action?

  • Target identification : CRISPR-Cas9 knockout libraries or chemical proteomics (e.g., affinity pull-down with biotinylated probes) .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
  • In vivo models : Efficacy testing in rodent models of disease (e.g., inflammation, cancer) with PK/PD profiling .

Q. How can crystallographic data address polymorphism or stability issues?

  • Polymorph screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) and analyze forms via PXRD .
  • Stability studies : Monitor crystal structure changes under accelerated conditions (40°C/75% RH) using DSC/TGA .
  • SHELX refinement : Employ twin refinement and disorder modeling for challenging datasets .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality control : Enforce strict purity standards (e.g., ≥95% by HPLC) and characterize each batch with NMR/HRMS .
  • Bioassay standardization : Use internal reference compounds (e.g., staurosporine for kinase assays) to normalize results .

Q. What strategies mitigate toxicity while maintaining efficacy?

  • Selectivity profiling : Screen against off-target panels (e.g., hERG, CYP450) to identify liabilities .
  • Prodrug design : Modify carboxyl or hydroxyl groups to improve pharmacokinetics and reduce cytotoxicity .

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